Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate is a complex organic compound that belongs to the benzofuran family Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a palladium-catalyzed C–H arylation reaction.
Esterification: The final step involves the esterification of the carboxamide derivative with methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide: Shares the benzofuran core but lacks the methoxy and ester groups.
4,5-Dimethoxybenzoic acid: Contains the dimethoxybenzoic acid moiety but lacks the benzofuran core.
Methyl benzoate: A simpler ester derivative without the benzofuran and carboxamide functionalities.
Uniqueness
Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate is unique due to its combination of the benzofuran core, carboxamide linkage, and dimethoxybenzoate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
methyl 2-(1-benzofuran-2-carbonylamino)-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-23-15-9-12(19(22)25-3)13(10-16(15)24-2)20-18(21)17-8-11-6-4-5-7-14(11)26-17/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIPOJGQKTWDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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